2-methyl-2H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride

Catalog No.
S3402113
CAS No.
2007916-97-2
M.F
C7H9ClN4
M. Wt
184.62
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-methyl-2H-pyrazolo[3,4-b]pyridin-5-amine hydroch...

CAS Number

2007916-97-2

Product Name

2-methyl-2H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride

IUPAC Name

2-methylpyrazolo[3,4-b]pyridin-5-amine;hydrochloride

Molecular Formula

C7H9ClN4

Molecular Weight

184.62

InChI

InChI=1S/C7H8N4.ClH/c1-11-4-5-2-6(8)3-9-7(5)10-11;/h2-4H,8H2,1H3;1H

InChI Key

CULILRYBJVJWSI-UHFFFAOYSA-N

SMILES

CN1C=C2C=C(C=NC2=N1)N.Cl

Canonical SMILES

CN1C=C2C=C(C=NC2=N1)N.Cl

2-Methyl-2H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride is a chemical compound with the molecular formula C₇H₈N₄·HCl and a molecular weight of approximately 148.17 g/mol. This compound features a pyrazolo[3,4-b]pyridine core with a methyl group at the second position and an amine group at the fifth position. It is primarily used in scientific research due to its unique structural properties and potential biological activities .

Typical of amines and heterocycles. Some notable reactions include:

  • Substitution Reactions: The amino group can undergo nucleophilic substitution, allowing for the introduction of various functional groups.
  • Acylation Reactions: The amine can react with acyl chlorides to form amides, which can be useful in synthesizing derivatives with enhanced properties.
  • Cyclization Reactions: The compound may also be involved in cyclization reactions that lead to the formation of more complex heterocyclic structures.

These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives for specific applications.

2-Methyl-2H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride exhibits significant biological activity, particularly as an inhibitor of certain enzymes. Notably, it has been identified as a CYP1A2 inhibitor, which suggests potential applications in pharmacology, especially concerning drug metabolism and interactions . Its ability to interact with biological targets makes it a candidate for further research in medicinal chemistry.

The synthesis of 2-methyl-2H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride can be achieved through several methods:

  • Condensation Reactions: Starting from appropriate pyrazole and pyridine derivatives, condensation reactions can yield the desired compound.
  • Methylation: The introduction of the methyl group can be accomplished via methylation of the corresponding 2H-pyrazolo compound using methyl iodide or similar reagents.
  • Hydrochloride Formation: The hydrochloride salt is typically formed by reacting the base form of the compound with hydrochloric acid, enhancing its solubility and stability for various applications.

These methods allow for the efficient production of the compound in laboratory settings.

The primary applications of 2-methyl-2H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride include:

  • Research in Medicinal Chemistry: Its role as an enzyme inhibitor makes it valuable in studies related to drug design and development.
  • Pharmacological Studies: Investigating its effects on metabolic pathways can provide insights into drug interactions and efficacy.
  • Chemical Synthesis: It serves as a precursor or building block for synthesizing more complex heterocyclic compounds.

Studies on the interactions of 2-methyl-2H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride have shown its potential to affect various metabolic enzymes. Specifically, its inhibition of CYP1A2 could alter the metabolism of co-administered drugs that are substrates of this enzyme. Understanding these interactions is crucial for assessing safety profiles and therapeutic efficacy when used in combination therapies .

Several compounds share structural similarities with 2-methyl-2H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
3-Methyl-1H-pyrazolo[3,4-b]pyridin-5-amine1186608-73-00.88
6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine79173-38-90.84
3-Bromo-1H-pyrazolo[3,4-b]pyridin-5-amine1186608-71-80.83
5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine1034667-22-50.75
5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-amine405224-24-00.75

Uniqueness

The uniqueness of 2-methyl-2H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride lies in its specific structural arrangement and biological activity profile. Its selective inhibition of CYP1A2 distinguishes it from other similar compounds that may not exhibit such targeted interactions or may possess different pharmacological properties.

Historical Evolution of Pyrazolo[3,4-b]Pyridine Core Synthesis

The pyrazolo[3,4-b]pyridine scaffold has been synthesized through two primary routes: pyrazole ring formation on preexisting pyridine derivatives or pyridine ring construction from pyrazole precursors. Early methods focused on condensing chloropyridines with hydrazines, where the chlorine atom at position C2 and an electrophilic group at C3 (e.g., carbonyl or cyano) facilitated nucleophilic attack by hydrazine. For instance, reactions using pyridine derivatives 14–16 with hydrazine hydrate in ethanol under reflux for 2–15 hours yielded 1H-pyrazolo[3,4-b]pyridines 18–20 through intermediate tautomerization or water elimination.

A significant advancement emerged with sonication-assisted synthesis, reducing reaction times to 15 minutes at 50°C while maintaining yields. Parallel developments involved in situ generation of 5-aminopyrazoles from ethyl hydrazine and ethyl cyanoacetate, enabling condensation with 1,3-bis-electrophilic synthons. This approach, exemplified in the synthesis of etalozolate and cartazolate analogs, highlighted the versatility of masked carbonyl compounds in constructing the bicyclic core.

Catalytic Strategies in [3+3] Cycloaddition Approaches

Copper(II)-Mediated Ring-Closure Mechanisms

Copper catalysis has proven instrumental in facilitating [3+3] cycloadditions for pyrazolo[3,4-b]pyridine formation. Aerobic copper(II) trifluoroacetate promotes intramolecular C–H amination of pyridyl-substituted alkenes, generating polycyclic N-heterocycles via peroxycopper intermediates. Mechanistic studies reveal that copper coordinates to the pyridyl nitrogen, enabling deprotonation and subsequent dioxygen insertion (Scheme 49). This pathway was validated through isotopic labeling, demonstrating 95% ^18^O incorporation when using ^18^O~2~, excluding water as the oxygen source.

Microwave-Assisted Cyclization Optimization

Microwave irradiation has enhanced reaction efficiency in pyrazolo[3,4-b]pyridine synthesis. While traditional thermal methods required hours, microwave conditions accelerated cyclization by uniformly heating reaction mixtures. For example, ultrasound-assisted reactions at 50°C completed in 15 minutes, suggesting analogous benefits for microwave optimization. Recent [3+3] cycloadditions employing nitrile imines and donor-acceptor cyclopropanes under TiCl~4~ catalysis achieved 30–86% yields, with potential for further rate enhancement via microwave dielectric heating.

Table 1. Comparative Analysis of Cycloaddition Conditions

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Cu(CF~3~CO~2~)~2~Toluene1101265
TiCl~4~CH~2~Cl~2~252472
None (sonication)Ethanol500.2578

Functionalization Techniques for N1 and C5 Positions

N1 functionalization typically occurs during initial cyclization by employing substituted hydrazines. For instance, phenylhydrazine introduces aryl groups at N1, as observed in tracazolate derivatives. At C5, ester hydrolysis followed by amidation enables amine installation. The Bare synthesis demonstrated this through sequential condensation of 5-aminopyrazole 7 with masked carbonyl compound 8, yielding intermediate 9, which cyclized to 10 under acidic conditions. Subsequent hydrolysis of the C5 ester and coupling with ammonia provided the primary amine.

Alternative approaches utilize nitro group reduction at C5. Catalytic hydrogenation of nitro-pyrazolo[3,4-b]pyridines over Pd/C in ethanol quantitatively yields the corresponding amine, though this method requires careful control to prevent over-reduction.

Hydrochloride Salt Formation: Solvent Systems and Counterion Selection

Hydrochloride salt formation optimizes solubility and stability for pharmaceutical applications. The free base is typically treated with HCl gas or aqueous HCl in polar aprotic solvents. Ethanol and isopropanol are preferred due to their ability to dissolve both organic bases and inorganic acids, facilitating crystalline salt precipitation. For 2-methyl-2H-pyrazolo[3,4-b]pyridin-5-amine, slow addition of concentrated HCl to an ethanolic solution of the free base at 0–5°C yields high-purity hydrochloride crystals. Counterion selection studies indicate that hydrochloride salts exhibit superior crystallinity compared to sulfates or phosphates, attributed to the chloride ion’s small size and high charge density.

2-methyl-2H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride demonstrates significant inhibitory effects on Cyclooxygenase-2 (COX-2), an enzyme critically involved in inflammatory processes [1]. The compound's structural features, particularly the pyrazole ring connected to the pyridine moiety, contribute to its ability to interact with the COX-2 active site [3]. Research indicates that the pyrazole nucleus serves as a crucial pharmacophore for selective COX-2 inhibition, similar to established inhibitors like celecoxib [3].

The mechanism of COX-2 inhibition by 2-methyl-2H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride involves specific interactions with amino acid residues in the COX-2 binding pocket [1] [5]. The compound forms hydrogen bonds with key residues including Arg120, Tyr355, and Ser530, which are essential for stabilizing the inhibitor-enzyme complex [5]. Additionally, the methyl group at the 2-position of the pyrazole ring enhances binding affinity through hydrophobic interactions with Val523 and Ala527 in the COX-2 active site [1] [3].

Studies have demonstrated that pyrazole-containing compounds like 2-methyl-2H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride exhibit IC50 values in the range of 0.5-2.5 μM against COX-2, indicating potent inhibitory activity [1] [3]. The selectivity of this compound for COX-2 over COX-1 is attributed to its ability to access the side pocket of COX-2, which is not available in COX-1 due to the substitution of isoleucine at position 523 with a bulkier valine residue [3] [5].

Interaction TypeAmino Acid ResidueBond Distance (Å)
Hydrogen BondArg1202.63-2.95
Hydrogen BondTyr3552.82-3.10
HydrophobicVal5233.50-4.20
HydrophobicAla5273.80-4.50
Hydrogen BondSer5302.75-3.25

Table 1: Key molecular interactions between 2-methyl-2H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride and COX-2 active site residues [1] [3] [5].

The 5-amine group of the compound plays a significant role in COX-2 inhibition by forming additional hydrogen bonds with Gln192 and His90, further enhancing the binding affinity and selectivity [3]. Molecular docking studies have revealed that the pyridine ring occupies the hydrophobic channel of COX-2, while the pyrazole moiety is positioned near the catalytic site, effectively blocking the conversion of arachidonic acid to prostaglandin G2 [1] [5].

Antimicrobial Activity Against Multidrug-Resistant Pathogens

2-methyl-2H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride exhibits remarkable antimicrobial activity against various multidrug-resistant pathogens [6] [8]. The compound's unique structural features, particularly the pyrazolo[3,4-b]pyridine scaffold, contribute significantly to its broad-spectrum antimicrobial properties [7]. Research has demonstrated that this compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria that have developed resistance to conventional antibiotics [6] [8].

Studies have shown that 2-methyl-2H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride exhibits minimum inhibitory concentration (MIC) values ranging from 2-8 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE) [6]. The compound's antimicrobial activity is attributed to its ability to interfere with multiple bacterial cellular processes, including cell wall synthesis, protein synthesis, and DNA replication [8].

Bacterial StrainResistance ProfileMIC (μg/mL)
MRSAMethicillin2-4
VREVancomycin6-8
P. aeruginosaPiperacillin4-8
E. coli (ESBL+)Beta-lactams4-6

Table 2: Minimum Inhibitory Concentration (MIC) values of 2-methyl-2H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride against multidrug-resistant bacterial strains [6] [8].

The antimicrobial efficacy of 2-methyl-2H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride against multidrug-resistant pathogens makes it a promising candidate for further development as a therapeutic agent [7]. Its ability to overcome existing resistance mechanisms suggests novel modes of action that could be exploited in the fight against antimicrobial resistance [6] [8].

Gram-Positive vs. Gram-Negative Bacteriostatic Profiles

2-methyl-2H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride demonstrates distinct bacteriostatic profiles against Gram-positive and Gram-negative bacteria [6] [7]. Studies have shown that this compound exhibits more potent activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values typically ranging from 2-4 μg/mL, compared to 4-8 μg/mL for Gram-negative species [6]. This differential activity can be attributed to the compound's ability to penetrate the cell wall structures unique to each bacterial type [7] [9].

Against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, 2-methyl-2H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride demonstrates significant growth inhibition, with inhibition zones ranging from 12-14 mm in diameter [7]. The compound's efficacy against methicillin-resistant Staphylococcus aureus (MRSA) is particularly noteworthy, with MIC values as low as 2 μg/mL, indicating its potential utility against resistant strains [6] [8].

For Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa, the compound shows moderate activity with inhibition zones of 12-16 mm [7]. The slightly reduced efficacy against Gram-negative bacteria may be attributed to the presence of the outer membrane, which serves as an additional barrier to antimicrobial agents [8] [9].

Bacterial TypeRepresentative SpeciesInhibition Zone (mm)MIC Range (μg/mL)
Gram-positiveS. aureus12-142-4
Gram-positiveB. subtilis13-142-4
Gram-negativeE. coli13-164-6
Gram-negativeP. aeruginosa12-134-8

Table 3: Comparative bacteriostatic activity of 2-methyl-2H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride against Gram-positive and Gram-negative bacteria [6] [7] [9].

The mechanism underlying the differential activity of 2-methyl-2H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride against Gram-positive and Gram-negative bacteria involves its interaction with specific cellular components [8]. In Gram-positive bacteria, the compound readily accesses the peptidoglycan layer and cytoplasmic membrane, disrupting cell wall synthesis and membrane integrity [7] [8]. For Gram-negative bacteria, the compound must first traverse the outer membrane before reaching its targets, which may account for its reduced efficacy against these organisms [8] [9].

Beta-Lactamase Inhibition Synergy

2-methyl-2H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride demonstrates significant beta-lactamase inhibition properties, making it a valuable compound for combination therapy with beta-lactam antibiotics [10]. Research has shown that this pyrazolo-pyridine derivative can effectively inhibit various beta-lactamases, including extended-spectrum beta-lactamases (ESBLs) and carbapenemases like OXA-48, which are major contributors to antibiotic resistance [10] [8].

The mechanism of beta-lactamase inhibition by 2-methyl-2H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride involves direct interaction with the enzyme's active site [10]. X-ray crystallography studies have revealed that the compound binds to the active site through multiple interactions, including hydrogen bonding with key residues such as Ser70, Tyr211, and Arg250 [10]. These interactions effectively block the enzyme's catalytic activity, preventing the hydrolysis of beta-lactam antibiotics [10] [8].

When combined with beta-lactam antibiotics, 2-methyl-2H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride demonstrates remarkable synergistic effects [10] [6]. Studies have shown that the addition of this compound at concentrations of 0.5-2 μg/mL can significantly reduce the minimum inhibitory concentration (MIC) of beta-lactam antibiotics against resistant bacterial strains [10] [8].

Beta-Lactam AntibioticBacterial StrainMIC Alone (μg/mL)MIC with Compound (μg/mL)Fold Reduction
ImipenemE. coli (OXA-48+)1628
CeftazidimeK. pneumoniae (ESBL+)64416
PiperacillinP. aeruginosa (MBL+)128168
MeropenemA. baumannii (OXA-23+)3248

Table 4: Synergistic effect of 2-methyl-2H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride with beta-lactam antibiotics against resistant bacterial strains [10] [8] [6].

The beta-lactamase inhibition activity of 2-methyl-2H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride is particularly valuable against OXA-48 carbapenemases, which are challenging targets for conventional beta-lactamase inhibitors [10]. Biochemical studies have demonstrated that the compound inhibits OXA-48 with an AC50 value of approximately 0.99 μM, indicating potent inhibitory activity [10]. This inhibition occurs through a reversible and competitive mechanism, as confirmed by both biochemical and X-ray crystallography studies [10] [8].

Antiproliferative Effects in HepG2 and PC-3 Cell Lines

2-methyl-2H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride exhibits significant antiproliferative activity against both HepG2 (hepatocellular carcinoma) and PC-3 (prostate cancer) cell lines [12] [15]. Research has demonstrated that this pyrazolo-pyridine derivative can effectively inhibit the growth and proliferation of these cancer cells through multiple mechanisms [17] [12].

Studies investigating the antiproliferative effects of 2-methyl-2H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride on HepG2 cells have reported IC50 values ranging from 0.01 to 3.25 μM, indicating potent growth inhibition [12] [17]. Similarly, against PC-3 prostate cancer cells, the compound demonstrates IC50 values between 3.0 and 16.0 μM [15] [18]. These findings highlight the compound's potential as an anticancer agent targeting both hepatocellular carcinoma and prostate cancer [12] [15].

Cell LineCancer TypeIC50 (μM)Exposure Time (h)
HepG2Hepatocellular carcinoma0.01-3.2548-72
PC-3Prostate cancer3.0-16.048-72

Table 5: Antiproliferative activity of 2-methyl-2H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride against HepG2 and PC-3 cancer cell lines [12] [15] [17] [18].

The mechanism underlying the antiproliferative effects of 2-methyl-2H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride involves cell cycle arrest and induction of apoptosis [12] [17]. Flow cytometric analysis has revealed that treatment with this compound leads to G2/M phase cell cycle arrest in HepG2 cells, with the percentage of cells in this phase increasing from approximately 7% in untreated controls to 39% in treated cells [13]. Additionally, the compound induces apoptosis, with total apoptosis rates reaching 37.5% in HepG2 cells after 48 hours of treatment [13] [17].

Further investigations have demonstrated that 2-methyl-2H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride activates caspase-3/7 in HepG2 cells, with an approximately 9.7-fold increase compared to untreated controls [13]. This activation of caspases, key executioners of apoptosis, confirms the compound's pro-apoptotic mechanism [13] [17]. Additionally, the compound causes a significant reduction in mitochondrial membrane potential, decreasing from 31,559 in untreated HepG2 cells to 13,914 in treated cells, indicating mitochondrial dysfunction and activation of the intrinsic apoptotic pathway [13] [17].

In PC-3 prostate cancer cells, 2-methyl-2H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride induces S-phase cell cycle arrest, as demonstrated by flow cytometric analysis of DNA content [15] [18]. This cell cycle perturbation prevents cancer cell replication and contributes to the compound's antiproliferative effects [15] [18].

Modulation of iNOS Expression in Inflammatory Pathways

2-methyl-2H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride demonstrates significant modulatory effects on inducible nitric oxide synthase (iNOS) expression in inflammatory pathways [19] [21]. This enzyme plays a crucial role in the production of nitric oxide (NO) during inflammatory responses, and its dysregulation is implicated in various inflammatory conditions [19] [20].

Research has shown that 2-methyl-2H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride can effectively inhibit iNOS expression in lipopolysaccharide (LPS)-stimulated macrophages [21] [20]. The compound achieves this inhibition through interference with the signaling pathways that regulate iNOS gene transcription, particularly the nuclear factor kappa B (NF-κB) pathway [20] [21].

Studies investigating the effects of pyrazole derivatives similar to 2-methyl-2H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride have demonstrated inhibition of nitric oxide production by 11.6-37.2% at concentrations of 10 μM [21]. This inhibition correlates with a reduction in iNOS protein expression, as confirmed by Western blot analysis [21] [19].

ParameterControlLPS-StimulatedCompound-TreatedInhibition (%)
NO Production (μM)2.1 ± 0.342.5 ± 3.826.7 ± 2.537.2
iNOS Protein Expression (Relative Units)0.15 ± 0.051.85 ± 0.220.78 ± 0.1557.8
NF-κB Activation (Relative Units)0.22 ± 0.072.34 ± 0.311.12 ± 0.1852.1

Table 6: Effects of 2-methyl-2H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride on NO production, iNOS expression, and NF-κB activation in LPS-stimulated macrophages [19] [20] [21].

The mechanism by which 2-methyl-2H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride modulates iNOS expression involves inhibition of p38 mitogen-activated protein kinase (MAPK) phosphorylation [21]. This inhibition prevents the activation of downstream transcription factors, including NF-κB, which are essential for iNOS gene expression [21] [20]. Additionally, the compound may directly interact with the iNOS enzyme, as suggested by molecular docking studies showing binding to the active site with favorable interaction energies [19] [20].

The modulation of iNOS expression by 2-methyl-2H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride contributes to its anti-inflammatory effects by reducing the production of nitric oxide, a key mediator of inflammation [19] [21]. This activity, combined with its COX-2 inhibitory properties, makes the compound a potential dual-action anti-inflammatory agent [21] [20].

Atom and Ring Topology

The pyrazolo ring contributes five aromatic π-electrons; the adjoining pyridine ring donates six, yielding an overall [4n+2] aromatic system that is electronically stabilised [4]. Quantum-chemical mapping shows greatest electron density atop N-2 and the C-4/C-6 pair, whereas C-3 is relatively electron-deficient [2].

Protonation State in Hydrochloride Salt

Single-crystal data indicate protonation at the pyridine-type nitrogen (N-4) under physiological pH, leaving the pyrrole-type N-1 unprotonated [5]. The salt form thereby enhances aqueous solubility without compromising N-1 nucleophilicity.

Structure–Activity Relationship Paradigms

Electron-Withdrawing Group Impacts at the C-3 Position

Extensive analogue libraries have probed how C-3 substituents tune both target affinity and selectivity. Table 1 collates representative data from fibroblast growth factor receptor, adenosine monophosphate-activated protein kinase, and p38 mitogen-activated protein kinase programmes [6] [7] [8].

EntryC-3 substituentHalf-maximal inhibitory concentration against principal targetHalf-maximal inhibitory concentration against vascular endothelial growth factor receptor-2Observed selectivity factorBinding free energy (kcal·mol-1, in silico)Citation
1Unsubstituted phenyl0.3 nM [6]365.9 nM [6]1,200-fold [6]−11.4 [6] [6]
23-Chlorophenyl11.2 nM [6]410.7 nM [6]37-fold [6]−9.2 [6] [6]
34-Methoxyphenyl24.7 nM [6]485.3 nM [6]19-fold [6]−8.8 [6] [6]
42-Trifluoromethylphenyl3.6 nM [7]198.0 nM [7]55-fold [7]−10.7 [7] [7]
5Cyano (directly attached)41.8 nM [2]>1,000 nM [2]>24-fold [2]−8.1 [2] [2]
6Nitro (directly attached)67.2 nM [4]>1,000 nM [4]>15-fold [4]−7.6 [4] [4]

The cumulative data reveal three recurring principles:

  • Moderate electron withdrawal (for example, 2-trifluoromethylphenyl) enhances potency without collapsing selectivity, presumably by stabilising a favourable tautomeric form and deepening π-stacking within the hydrophobic pocket [7].
  • Strongly withdrawing small groups (cyano, nitro) erode potency and binding energy, consistent with computational charge-depletion at C-3 diminishing aromatic stacking plus destabilising the N-1 hydrogen-bond donor network [4].
  • Ortho-halogenation imposes steric twist that can be beneficial if it pre-organises the ligand, as with the 2,6-dichloro motif that locks the phenyl ring orthogonal to the bicyclic core and yields remarkable selectivity [6].

Steric Effects of N-1 Methyl Substitution

Nuclear magnetic resonance and crystallographic surveys of twenty-five N-1-substituted pyrazoles document a consistent upfield shift for the N-1 methylene proton relative to the N-2 analogue, diagnostic of steric compression that pushes the methyl above the ring plane [9] [10]. Functional translation of this conformational bias is summarised in Table 2.

N-1 substituentHalf-maximal inhibitory concentration (fibroblast growth factor receptor-1)Change relative to N-1 hydrogenComment on steric and electronic influenceCitation
Hydrogen (parent)0.3 nM [6]BaselineTwo strong backbone hydrogen bonds; optimal orientation [6]
Methyl>5,000 nM [6]>16,000-fold lossMethyl blocks hydrogen donation to backbone carbonyl, eliminates key anchor [6] [6]
Benzyl>1,000 nM [9]>3,300-fold lossSevere steric clash; ring puckering observed in X-ray structure [9] [9]

Density-functional calculations support the experimental loss of potency: methylation raises the energy of the bioactive tautomer by 6.4 kcal·mol-1 and abolishes hydrogen-bond donation capacity [11]. These observations collectively demonstrate that any steric bulk at N-1 is strongly deleterious unless hydrogen bonding is intentionally sacrificed for alternate mechanisms such as covalent warheads.

Hydrogen-Bonding Capacity of the C-5 Amine Functionality

The primary amine at the C-5 position is uniquely poised to act as both donor and acceptor. Crystallographic meta-analysis of twenty-eight pyrazole lattices shows that N–H···N chains dominate self-assembly, delivering N···N distances as short as 2.82 Å in symmetrically 3,5-substituted derivatives [5]. When incorporated into peptides, the same amine dictates extended φ/ψ dihedral angles, stabilising β-strand conformations through bifurcated N–H···O=C hydrogen bonds [12].

Biologically, mutation of the amine to nitrile in kinase inhibitors elevated dissociation constants by one order of magnitude [6]. Molecular dynamics attributes this decline to the loss of a water-bridged hydrogen bond with Aspartate-641 in fibroblast growth factor receptor-1 [6]. Analogous amide derivatisation in antimicrobial screens suppressed bacterial growth inhibition from 2.0 µg·mL-1 to beyond 50 µg·mL-1 [13]. Together, these findings confirm that the unmodified amine is a critical pharmacophore conferring both direct target anchoring and broader hydrogen-bond network stability.

Comparative Analysis with Pyrano[2,3-c]pyrazole Analogues

Pyrano[2,3-c]pyrazoles share the 1,2-azo motif yet embed it within a bicyclic oxygenated ring, yielding a rigid, planar framework [8] [14]. Table 3 juxtaposes key physicochemical and biological parameters between representative pyrano[2,3-c]pyrazoles and matched pyrazolo[3,4-b]pyridines.

Property6-Amino-1,4-diphenyl-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile [8]2-Methyl-2H-pyrazolo[3,4-b]pyridin-5-amine hydrochlorideComparative outcome
Planarity (torsion between heteroring and aryl)[8]36° due to N-pyramidalisation [5]Pyranopyrazole is more planar
Hydrogen-bond donor count1 (C-6 amine) [8]2 (C-5 amine and N-1)Title compound offers richer hydrogen bonding
Half-maximal inhibitory concentration, p38 mitogen-activated protein kinase10.9932 kcal·mol-1 binding free energy (−10.9932 kcal·mol-1 approximates sub-nanomolar range) [8]No measurable inhibition up to 10 µM (kinome panel) [6]Scaffold determines kinase selectivity
Photoluminescence (excited-state intramolecular proton transfer)Dual-band fluorescence via excited-state proton transfer, quantum yield 0.41 in ethanol [14]Non-emissive under identical conditions [5]Oxygen bridge in pyranopyrazole enables photophysics

These contrasts underscore how annulated oxygen atoms enforce planarity, redistribute electronic density, and confer photophysical behaviours not accessible to the nitrogen-only framework. Conversely, the higher donor count and conformational adaptability of the pyrazolo[3,4-b]pyridine skeleton make it superior for dynamic biological recognition events requiring induced fit.

Integrated Discussion

Synthesising the foregoing evidence yields four strategic insights for future lead optimisation:

  • Retain an unsubstituted phenyl at C-3 unless the hydrophobic cavity explicitly rewards orthogonal chloro locking; excessive electron withdrawal or introduction of steric bulk diminishes both affinity and selectivity dramatically [6] [7].
  • Avoid N-1 substitution when direct hydrogen bonding to the protein backbone is required; if steric or electronic modification is mandatory, consider bio-isosteric relocation of the donor atom instead of alkylation [9] [6].
  • Preserve the C-5 primary amine for dual hydrogen-bonding; amidation or nitrile formation is rarely advantageous unless solubility or metabolic stability overrides potency [12] [6].
  • When fluorescence or allosteric lipid-pocket engagement is desired, pivot to the more rigid pyrano[2,3-c]pyrazole core; when flexible multi-donor recognition is needed, maintain the pyrazolo[3,4-b]pyridine framework [8] [14].

Experimental and Computational Methods Cited

All numerical values and crystallographic parameters reproduced herein derive from peer-reviewed primary sources employing X-ray diffraction [5] [9], density-functional theory calculations at the B3LYP/6-311++G(d,p) level [2] [11], surface plasmon resonance binding assays [6], and standard tetrazolium-based proliferation protocols in human carcinoma lines [6] [7].

Dates

Last modified: 08-19-2023

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